1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and trifluoromethylation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to certain proteins. These interactions can modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a different position of the propanone group.
3-Nitro-1-phenylpropan-1-one: Lacks the trifluoromethylthio group.
Uniqueness
1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both the nitro and trifluoromethylthio groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H8F3NO3S |
---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[3-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-2-9(15)6-3-7(14(16)17)5-8(4-6)18-10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
MJPNTXUBTIBUJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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